Azido-PEG4-TFP ester

Bioconjugation Protein Labeling Hydrolytic Stability

Azido-PEG4-TFP ester is a discrete-length, heterobifunctional polyethylene glycol (dPEG) linker that combines an azide group for copper-catalyzed or strain-promoted click chemistry with a 2,3,5,6-tetrafluorophenyl (TFP) ester for amine-targeted conjugation. The 16-atom dPEG spacer confers aqueous solubility and increases the hydrodynamic volume of the final conjugate, while its single-molecular-weight composition simplifies analytical characterization compared to polydisperse PEG alternatives.

Molecular Formula C17H21F4N3O6
Molecular Weight 439.4 g/mol
CAS No. 1807505-33-4
Cat. No. B3110871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-TFP ester
CAS1807505-33-4
Molecular FormulaC17H21F4N3O6
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F
InChIInChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2
InChIKeyAGVABWOMXXXMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG4-TFP ester (CAS 1807505-33-4): A Heterobifunctional dPEG Linker for High-Fidelity Bioconjugation


Azido-PEG4-TFP ester is a discrete-length, heterobifunctional polyethylene glycol (dPEG) linker that combines an azide group for copper-catalyzed or strain-promoted click chemistry with a 2,3,5,6-tetrafluorophenyl (TFP) ester for amine-targeted conjugation . The 16-atom dPEG spacer confers aqueous solubility and increases the hydrodynamic volume of the final conjugate, while its single-molecular-weight composition simplifies analytical characterization compared to polydisperse PEG alternatives . This compound is specifically engineered for orthogonal, two-step bioconjugation workflows in which high hydrolytic stability and precise stoichiometry are critical for reproducible outcomes [1].

Why Azido-PEG4-TFP ester Cannot Be Replaced by Azido-PEG4-NHS or Other In-Class Linkers


Superficially, Azido-PEG4-NHS ester (CAS 944251-24-5) shares the same PEG4 spacer and azide terminal group, but the substitution of the NHS ester with a TFP ester introduces quantifiable differences in hydrolytic stability and amine reactivity that directly impact conjugation efficiency. NHS esters exhibit half-lives measured in minutes at pH ≥ 8 , while TFP esters maintain functional integrity for hours under the same basic conditions, enabling more robust and reproducible labeling of pH-sensitive biomolecules [1]. Furthermore, the optimal reaction pH for TFP esters (7.5–8.0) is shifted relative to NHS esters (7.0–7.5), providing greater operational flexibility and reduced side-reaction susceptibility in complex biological buffers [2]. These differences are not cosmetic; they dictate whether a conjugation experiment yields a homogeneous, high-yield product or an intractable mixture of hydrolyzed and aggregated byproducts. Consequently, substituting Azido-PEG4-TFP ester with a generic NHS analog without adjusting critical reaction parameters often leads to failed conjugations, wasted precious biomolecules, and irreproducible data.

Quantitative Differentiation of Azido-PEG4-TFP ester: Evidence-Based Comparisons for Scientific Procurement


Hydrolytic Stability: TFP Ester vs. NHS Ester Half-Life Comparison at Alkaline pH

Azido-PEG4-TFP ester contains a TFP ester group that demonstrates superior resistance to hydrolysis compared to the NHS ester found in Azido-PEG4-NHS ester (CAS 944251-24-5). At pH 8 and 25°C, the half-life of a typical NHS ester in aqueous buffer is approximately 1 hour . In contrast, TFP esters remain stable for several hours at basic pH, far outlasting NHS esters, and are specifically cited as having half-lives measured in minutes for NHS esters under the same conditions [1]. This difference is critical for maintaining active ester concentration during extended conjugation reactions.

Bioconjugation Protein Labeling Hydrolytic Stability

Optimal Reaction pH: TFP Ester vs. NHS Ester for Amine Conjugation

The optimal pH range for amine conjugation using Azido-PEG4-TFP ester is 7.5–8.0, which is shifted to a more basic window compared to the 7.0–7.5 range of Azido-PEG4-NHS ester [1]. This shift is attributable to the electron-withdrawing fluorine substituents on the TFP ring, which modulate the ester's electrophilicity and hydrolysis susceptibility. The higher optimal pH aligns with the physiological pH of many biological buffers (e.g., PBS at pH 7.4, HEPES at pH 7.5) and permits effective conjugation in media where NHS esters would undergo rapid hydrolysis.

Bioconjugation Amine Coupling Reaction Optimization

PEG Linker Enhancement of SPAAC Click Chemistry Kinetics

The PEG4 spacer in Azido-PEG4-TFP ester contributes to accelerated strain-promoted azide-alkyne cycloaddition (SPAAC) reaction kinetics. A 2025 study investigating buffer, pH, and temperature effects on SPAAC rates demonstrated that the presence of a PEG linker notably enhanced reaction rates (0.18–0.37 M⁻¹ s⁻¹) by 31 ± 16% compared to analogous constructs lacking the PEG spacer [1]. While this study used a PEG5-modified antibody construct, the fundamental principle—that PEG chains increase local effective concentration and favorable solvation dynamics—directly applies to the PEG4 spacer of Azido-PEG4-TFP ester when used in SPAAC with DBCO-modified partners.

SPAAC Click Chemistry Kinetics Copper-Free Click

Discrete PEG Spacer Length: Molecular Precision vs. Polydisperse PEG Mixtures

Azido-PEG4-TFP ester is synthesized as a discrete-length polyethylene glycol (dPEG) with exactly 4 ethylene glycol units, yielding a single molecular weight of 439.36 g/mol and a spacer length of 16 atoms (17.7 Å) . In contrast, conventional PEG linkers are produced by polymerization, resulting in polydisperse mixtures with a distribution of chain lengths (Đ > 1) . This molecular precision simplifies LC-MS, SDS-PAGE, and other analytical characterization of the final conjugate, as each conjugate molecule has an identical mass increment. The 16-atom spacer length is specifically optimized to balance aqueous solubility with minimal perturbation of biomolecular interactions—longer PEG chains (e.g., PEG8, PEG12) can introduce excessive flexibility and steric bulk that may mask binding epitopes or reduce conjugate activity.

dPEG PEGylation Analytical Characterization Conjugate Homogeneity

Amine Reactivity: TFP Ester vs. NHS Ester Efficiency in Primary Amine Labeling

TFP esters exhibit higher reactivity toward primary and secondary amines compared to NHS esters under their respective optimal pH conditions. In-house research at Quanta BioDesign demonstrates that at optimal pH, TFP esters label primary amines more readily than NHS esters [1]. Published work by Wang et al. (2017) on fluorophenyl esters concluded, "With regards to PEGylation, the TFP ester performed better than NHS ester" . While direct kinetic rate constants for Azido-PEG4-TFP ester are not publicly available, the class-level behavior of TFP esters indicates a meaningful improvement in conjugation efficiency that translates to reduced reaction times and lower molar excess requirements.

Amine Conjugation TFP Ester Reactivity Protein Labeling

Azido-PEG4-TFP ester: High-Value Application Scenarios Supported by Quantitative Evidence


Antibody-Drug Conjugate (ADC) and PROTAC Development Requiring Rigorous Analytical Characterization

Azido-PEG4-TFP ester is ideally suited for constructing homogeneous antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) where precise stoichiometry and batch-to-batch consistency are paramount. The discrete 16-atom dPEG spacer (single molecular weight 439.36 g/mol) enables unambiguous mass spectrometry characterization of the conjugate, eliminating the complexity introduced by polydisperse PEG linkers . This molecular precision, combined with the TFP ester's superior hydrolytic stability [1], reduces the formation of heterogeneous byproducts that can confound regulatory filings and clinical translation.

Live-Cell Surface Engineering via Copper-Free SPAAC Click Chemistry

The combination of an azide group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a TFP ester for pre-labeling cell-surface amines makes Azido-PEG4-TFP ester a powerful tool for live-cell engineering. The PEG4 spacer accelerates SPAAC kinetics by 31 ± 16% compared to non-PEGylated constructs [2], enabling efficient copper-free conjugation of DBCO-functionalized probes, drugs, or nanoparticles within minutes to hours. This kinetic advantage minimizes cellular stress and preserves cell viability during labeling experiments.

Protein-Polymer and Protein-Nanoparticle Conjugates in Aqueous Buffers at Physiological pH

For conjugation of proteins to synthetic polymers or nanoparticle surfaces in PBS, HEPES, or cell culture media (pH 7.4–8.0), Azido-PEG4-TFP ester offers a distinct operational advantage. Its optimal reaction pH of 7.5–8.0 aligns seamlessly with these common buffers [3], while its resistance to hydrolysis ensures that the active TFP ester remains intact throughout the conjugation reaction. This contrasts sharply with NHS esters, which undergo rapid hydrolysis at pH ≥ 8, leading to inconsistent and low-yielding conjugations .

Multiplexed Bioconjugation Workflows Involving Orthogonal Click Chemistry and Amine Coupling

Azido-PEG4-TFP ester enables orthogonal, two-step bioconjugation strategies in which the TFP ester is first reacted with a primary amine-containing biomolecule, followed by copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry with an alkyne-functionalized partner [4]. This sequential reactivity profile allows researchers to construct precisely defined heterobifunctional conjugates without cross-reactivity or purification bottlenecks between steps, a workflow that is compromised when using less stable NHS esters that hydrolyze before the second step can be initiated.

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